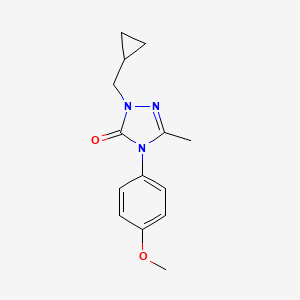

2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step chemical reactions that introduce various functional groups to the triazole core. While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized through reactions involving azido precursors and alkynes in a click chemistry approach or via cycloaddition reactions of hydrazides and isocyanates (Bietti & Capone, 2008).

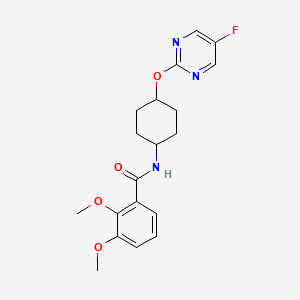

Molecular Structure Analysis

Triazole derivatives exhibit interesting molecular structures characterized by the presence of a 1,2,4-triazole ring. This ring system can engage in hydrogen bonding and π-π interactions due to its nitrogen atoms and aromatic nature. The molecular structure is further influenced by substituents, such as the cyclopropylmethyl and 4-methoxyphenyl groups, which can affect the compound's reactivity and physical properties. The crystal structure studies provide insights into the compound's molecular geometry, including bond lengths and angles, which are crucial for understanding its reactivity and interactions with biological targets (Moser et al., 2005).

Applications De Recherche Scientifique

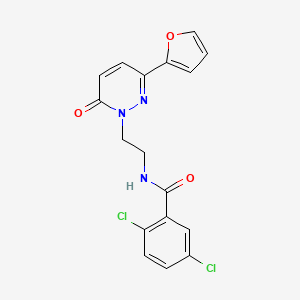

Patent Trends and Biological Activities Triazoles, including compounds like 2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been a point of interest for their diverse biological activities, leading to various patents and clinical studies. The structural flexibility of triazoles allows for numerous biological applications, ranging from anti-inflammatory and antimicrobial to antitumor and antiviral properties. The research emphasizes the need for efficient, environmentally friendly synthesis methods for these compounds, considering the emerging diseases and antibiotic-resistant bacteria. Notably, the triazoles’ impact extends to neglected diseases, underlining their significance in global health (Ferreira et al., 2013).

Synthetic Routes and Chemical Stability 1,2,3-triazoles like 2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one serve as core structures in drug discovery, material science, and more. Their stability against hydrolysis and ability to engage in hydrogen bonding make them suitable for interactions with biological targets. The copper(I)-catalyzed azide-alkyne cycloaddition, a critical "click reaction," provides a versatile pathway for constructing these molecules. The synthetic versatility and biological significance of 1,2,3-triazoles underscore their prominence in scientific research (Kaushik et al., 2019).

Biological Features of 1,2,4-Triazole Derivatives The chemistry of 1,2,4-triazoles is pivotal in developing biologically active substances. These compounds showcase a broad spectrum of activities, including antimicrobial, antifungal, and anti-inflammatory properties. The review highlights the ongoing exploration of 1,2,4-triazoles, emphasizing the need for innovative chemical modeling to harness their potential fully (Ohloblina, 2022).

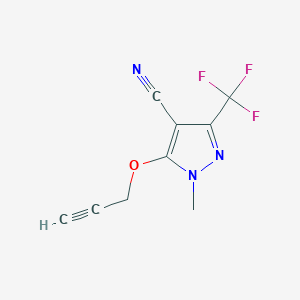

Physico-chemical Properties and Industrial Applications 1,2,4-triazole derivatives, including compounds such as 2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, are integral in various industries beyond medicine and pharmacy. Their applications span from optical materials to fuel additives, highlighting their versatile physico-chemical properties. Despite abundant literature on their synthesis and properties, there's a call for more comprehensive reviews to fully exploit these derivatives' potential (Parchenko, 2019).

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-15-16(9-11-3-4-11)14(18)17(10)12-5-7-13(19-2)8-6-12/h5-8,11H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMUVAIJZSHNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325740 | |

| Record name | 2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

CAS RN |

861206-18-0 | |

| Record name | 2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)

![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)

![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)